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Comparison of Crystallographic Data of 1,3,4-Thiadiazole Derivatives

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Compound of Interest

Compound Name:

2-Bromo-5-(methylthio)-1,3,4-

thiadiazole

Cat. No.: B1321954

While specific crystallographic data for **2-Bromo-5-(methylthio)-1,3,4-thiadiazole** is not publicly available, we can infer its likely structural characteristics by comparing it with structurally related **1,3,4-thiadiazole** derivatives that have been characterized by X-ray diffraction. The following table summarizes key crystallographic parameters for several analogous compounds, providing a basis for understanding the expected geometry of the target molecule.



Comp ound Name	Form ula	Cryst al Syste m	Spac e Grou p	a (Å)	b (Å)	c (Å)	β (°)	V (ų)	Ref.
2- methyl -5- (1,3- thiazol -2- ylsulfa nyl)-1, 3,4- thiadia zole	C6H5N 3S3	Monoc linic	P21/c	10.646 3	7.7151	11.177 4	103.27 2	893.56	[1]
(Z)-1- (5-((3- fluorop henyl)i mino)- 4-(4- iodoph enyl)-4 ,5- dihydr o- 1,3,4- thiadia zol-2- yl)etha n-1- one	Not specifi ed	Not specifi ed	Not specifi ed	Not specifi ed	Not specifi ed	Not specifi ed	Not specifi ed	Not specifi ed	[2][3]
2-[(4- bromo benzyl)thio]-5	C13H8 Br2N2 OS2	Monoc linic	Pc	13.405 0	4.7716	11.730 3	105.88 5	721.66	[4][5]



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-(5-			
bromot			
hiophe			
n-2-			
yl)-1,3,			
4-			
oxadia			
zole			

Analysis of Structural Features:

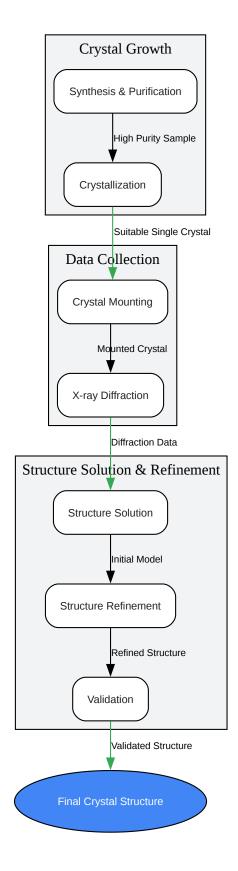
The 1,3,4-thiadiazole ring is known to be an essentially planar five-membered ring system.[6] In related derivatives, the planarity of this ring is a crucial feature that influences the molecule's overall conformation and its intermolecular interactions.[6] For **2-Bromo-5-(methylthio)-1,3,4-thiadiazole**, the presence of a bromine atom at the 2-position and a methylthio group at the 5-position is expected to create an asymmetric electronic distribution, which will likely influence its crystal packing.[6]

Studies on similar thiadiazole compounds have revealed the formation of complex supramolecular structures through various intermolecular interactions, including hydrogen bonds and sulfur-oxygen contacts.[6] In the crystal structure of 2-methyl-5-(1,3-thiazol-2-ylsulfanyl)-1,3,4-thiadiazole, non-classical C—H···N hydrogen bonds and π – π stacking interactions are significant in ensuring crystal cohesion.[1] It is plausible that **2-Bromo-5-(methylthio)-1,3,4-thiadiazole** would also exhibit such interactions, potentially involving the nitrogen atoms of the thiadiazole ring and the bromine or sulfur atoms.

Experimental Workflow for X-ray Crystallography

The determination of a molecule's crystal structure by X-ray diffraction follows a well-established workflow. The diagram below illustrates the key stages involved in this process.





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Caption: Experimental workflow for single-crystal X-ray diffraction analysis.



Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized protocol for determining the crystal structure of a small molecule like **2-Bromo-5-(methylthio)-1,3,4-thiadiazole**.

- 1. Synthesis and Crystallization:
- The target compound, **2-Bromo-5-(methylthio)-1,3,4-thiadiazole**, would first be synthesized and purified to a high degree.
- Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., DCM/MeOH), or by vapor diffusion.[1]
- 2. Data Collection:
- A suitable single crystal is selected and mounted on a goniometer head.
- The crystal is then placed in a diffractometer (e.g., a Bruker D8 VENTURE Kappa Duo PHOTON II CPAD).[1]
- The data collection is performed at a controlled temperature, often low (e.g., 296 K), using a specific X-ray radiation source (e.g., Mo Kα).[1]
- A series of diffraction images are collected as the crystal is rotated.
- 3. Structure Solution and Refinement:
- The collected diffraction data is processed to determine the unit cell parameters and space group. An absorption correction may be applied.[1]
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- The structural model is then refined by least-squares methods against the experimental data.

 During refinement, atomic positions, and displacement parameters are adjusted to improve



the agreement between the calculated and observed structure factors.[4]

- Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1]
- 4. Validation and Analysis:
- The final refined structure is validated using crystallographic software to check for consistency and errors.
- The geometric parameters of the molecule, such as bond lengths and angles, are analyzed.
- Intermolecular interactions, such as hydrogen bonds and stacking interactions, are identified and characterized. Hirshfeld surface analysis can be employed to visualize and quantify these interactions.[1]

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